molecular formula C16H12N2 B1278822 2,2'-Biindolyl CAS No. 40899-99-8

2,2'-Biindolyl

Cat. No. B1278822
CAS RN: 40899-99-8
M. Wt: 232.28 g/mol
InChI Key: FFBLFXFOMFDJLS-UHFFFAOYSA-N
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Description

2,2’-Biindolyl is a natural product found in Arcyria denudata . It has the molecular formula C16H12N2 .


Synthesis Analysis

Several methods have been reported for the synthesis of 2,2’-Biindolyl. One method uses a palladium-catalyzed annulation of a bis(o-iodophenyl)-a,ß-diimine . Another method involves the cobalt-catalyzed cross-dehydrogenative coupling of N-(2-pyridyl) indoles with free indoles .


Molecular Structure Analysis

The molecular structure of 2,2’-Biindolyl consists of two indole rings connected at the 2-position . The molecular weight is 232.28 g/mol .


Chemical Reactions Analysis

2,2’-Biindolyl reacts with aldehydes, such as benzaldehyde, under acidic conditions to afford 10-membered cyclic products . These products readily undergo transannular dehydrogenation reactions .


Physical And Chemical Properties Analysis

2,2’-Biindolyl has a molecular weight of 232.28 g/mol. It has a hydrogen bond donor count of 2 and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 232.100048391 g/mol . The topological polar surface area is 31.6 Ų .

Future Directions

Future research could focus on developing new synthesis methods for 2,2’-Biindolyl and exploring its reactions with other compounds. Additionally, more research is needed to understand its mechanism of action and potential applications .

properties

IUPAC Name

2-(1H-indol-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBLFXFOMFDJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452205
Record name 2,2'-Biindolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Biindolyl

CAS RN

40899-99-8
Record name 2,2'-Biindolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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